4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide
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Description
4-(2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C22H27N5O5 and its molecular weight is 441.488. The purity is usually 95%.
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Scientific Research Applications
Potential Nootropic Agents
Valenta et al. (1994) synthesized a series of 1,4-disubstituted 2-oxopyrrolidines and related compounds, testing them for nootropic activity. These compounds are structurally related to piperazine derivatives, which are a functional group in the compound of interest. The study focuses on synthesizing various carboxamides and examining their potential cognitive-enhancing effects (Valenta, Urban, Taimr, & Polívka, 1994).
Histone Deacetylase Inhibition
Zhou et al. (2008) described the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase (HDAC) inhibitor. This compound is significant for its selective inhibition of HDACs, showing promise as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis. The relevance here lies in the structural motifs that resemble the compound of interest, showcasing the potential for therapeutic applications in oncology (Zhou et al., 2008).
Serotonin Type 2C Receptor Inverse Agonism
Dekeyne et al. (2012) characterized S32212, a compound combining serotonin (5-HT)2C receptor inverse agonist and α2-adrenoceptor antagonist properties, also showing 5-HT2A antagonist characteristics. This compound's multifaceted pharmacological profile suggests its potential for improving mood and cognitive performance, providing insights into the therapeutic versatility of compounds with complex receptor interactions (Dekeyne et al., 2012).
properties
IUPAC Name |
4-[[2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O5/c1-15(28)26-9-7-25(8-10-26)12-18-11-19(29)20(32-2)13-27(18)14-21(30)24-17-5-3-16(4-6-17)22(23)31/h3-6,11,13H,7-10,12,14H2,1-2H3,(H2,23,31)(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOTYHMUSZWUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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